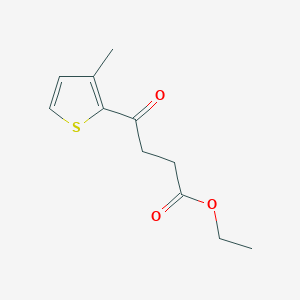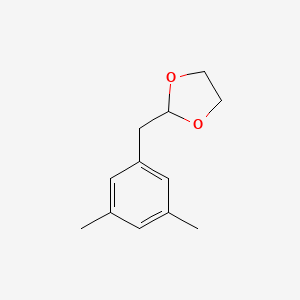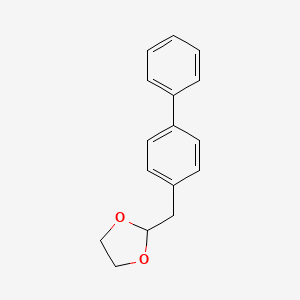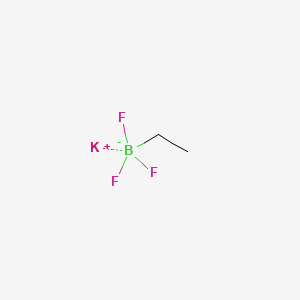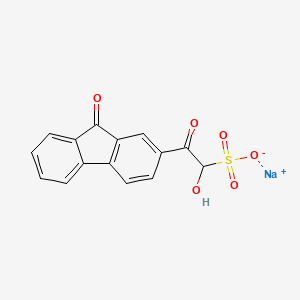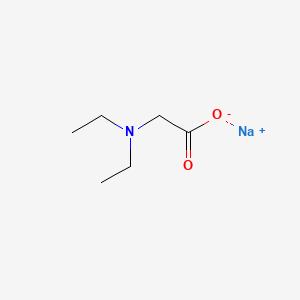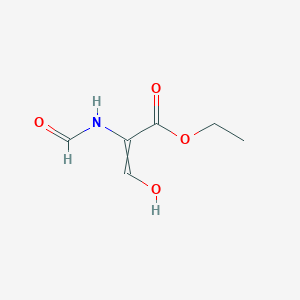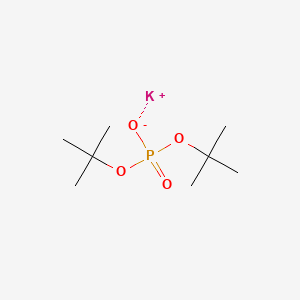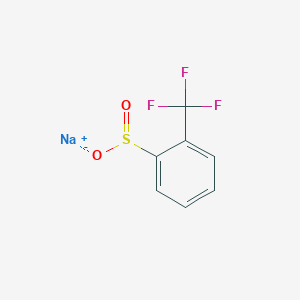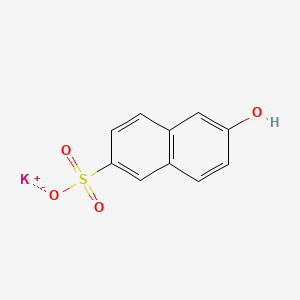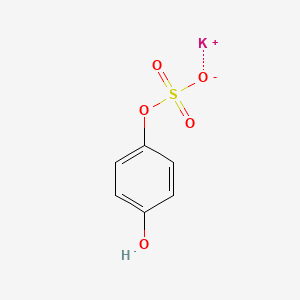
4-Bromo-3-iodo-6-methoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-3-iodo-6-methoxy-1H-indazole" is a halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their diverse range of biological activities. The presence of bromo, iodo, and methoxy substituents on the indazole core can significantly influence its chemical and physical properties, as well as its reactivity and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of halogenated indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-methoxyindole-3-carboxylic acids with bromine in the 6-position, which are structurally related to the compound , has been achieved through decarboxylation processes . Similarly, the synthesis of 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, another related compound, starts from p-anisic acid, indicating the use of methoxy-substituted starting materials . Although the exact synthesis of "4-Bromo-3-iodo-6-methoxy-1H-indazole" is not detailed in the provided papers, these examples suggest that halogenation and functional group manipulation are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction analysis. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated using this method, revealing the monoclinic space group and unit cell dimensions . The presence of halogen atoms in the compound can influence the molecular geometry and intermolecular interactions due to their size and electronegativity.
Chemical Reactions Analysis
Halogenated indazoles can undergo various chemical reactions, including bromine → lithium exchange reactions, as seen in the synthesis of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles . The reactivity of the bromo and iodo substituents in "4-Bromo-3-iodo-6-methoxy-1H-indazole" would allow for further functionalization through nucleophilic substitution reactions or coupling reactions, which are commonly used in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-3-iodo-6-methoxy-1H-indazole" would be influenced by the presence of the halogen and methoxy groups. These substituents can affect the compound's boiling point, melting point, solubility, and stability. For instance, the moisture sensitivity of π-excess aromatic P-heterocycles with methoxy substituents has been reported, which could be relevant for the storage and handling of the compound . Additionally, the electronic properties, such as π-density, are also affected by these groups, which could be explored through NMR spectroscopy and other analytical techniques.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Indazole-based chemical reactions : The Davis-Beirut reaction is significant for producing a variety of N(1),N(2)-disubstituted-1H-indazolones, involving electrophiles reacting with substrates like 3-methoxy-2H-indazole (Conrad et al., 2011).
- Cross-Coupling Reactions : Sequential Sonogashira and Suzuki cross-coupling reactions have been used with 5-bromo-3-iodoindazoles to synthesize new functionalized indoles and indazoles, potentially acting as 5-HT receptor ligands (Witulski et al., 2005).
- Synthesis of Indazole Derivatives : Efficient synthesis of novel indazole scaffolds, like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, has been reported. These compounds are key in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).
Biological Activity and Material Science
- Antibacterial Activity : The synthesis and antibacterial activity of certain triazole derivatives have been explored, demonstrating the potential biological applications of such compounds (Hui et al., 2010).
- Electroactive Materials : Indazole-based materials have been synthesized for their thermal, optical, electrochemical, and photoelectrical properties, highlighting the role of indazole derivatives in material science applications (Cekaviciute et al., 2012).
- Anticancer Evaluation : Some indazole derivatives have been evaluated for their anticancer activity, demonstrating the potential medical applications of these compounds (Bekircan et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-3-iodo-6-methoxy-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCBXDMJAGKKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646415 |
Source


|
| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-6-methoxy-1H-indazole | |
CAS RN |
887569-04-2 |
Source


|
| Record name | 4-Bromo-3-iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

